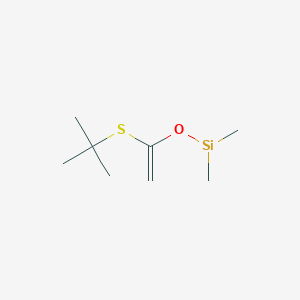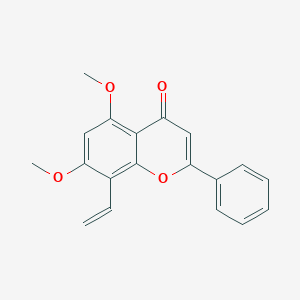
8-Ethenyl-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethenyl-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one: is a chemical compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its unique structure, which includes an ethenyl group, two methoxy groups, and a phenyl group attached to a benzopyranone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethenyl-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-dimethoxyflavone and styrene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents. Common catalysts include Lewis acids like aluminum chloride or boron trifluoride.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions and yield.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-Ethenyl-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce ethyl derivatives.
Applications De Recherche Scientifique
8-Ethenyl-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of flavonoid chemistry and reactivity.
Biology: The compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as anticancer or antimicrobial effects.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of 8-Ethenyl-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.
Pathways: It may modulate signaling pathways involved in oxidative stress, inflammation, and cell proliferation.
Effects: The compound’s effects are mediated through its ability to scavenge free radicals, inhibit enzyme activity, or modulate gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dimethoxyflavone: A structurally related compound with similar biological activities.
Chrysin: Another flavonoid with a similar core structure but lacking the ethenyl group.
Hispidulin: A flavonoid with additional hydroxyl groups, offering different biological properties.
Uniqueness
8-Ethenyl-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one is unique due to the presence of the ethenyl group, which may confer distinct reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
663605-72-9 |
|---|---|
Formule moléculaire |
C19H16O4 |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
8-ethenyl-5,7-dimethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C19H16O4/c1-4-13-16(21-2)11-17(22-3)18-14(20)10-15(23-19(13)18)12-8-6-5-7-9-12/h4-11H,1H2,2-3H3 |
Clé InChI |
MSGSLAIQWCZSBU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C(=O)C=C(OC2=C1C=C)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


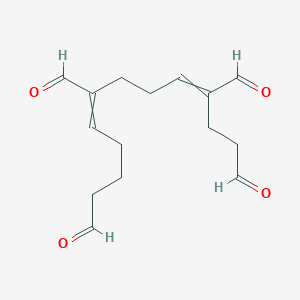
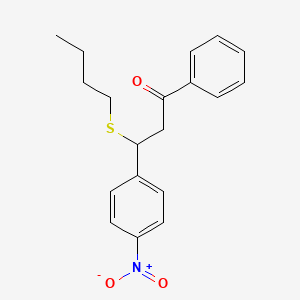
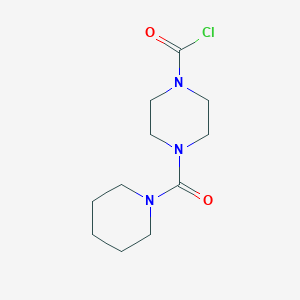
![9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene](/img/structure/B12532733.png)
![9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline](/img/structure/B12532738.png)
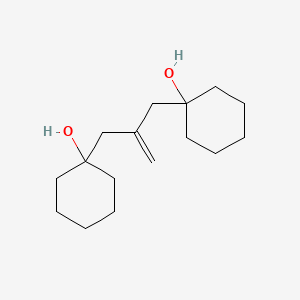
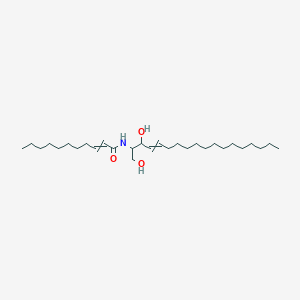
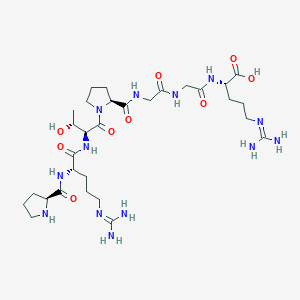
![Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12532756.png)
![5'-Amino-3'-{[(benzyloxy)carbonyl]amino}-3',5'-dideoxythymidine](/img/structure/B12532760.png)
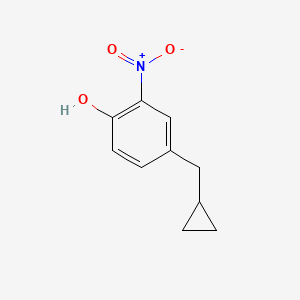
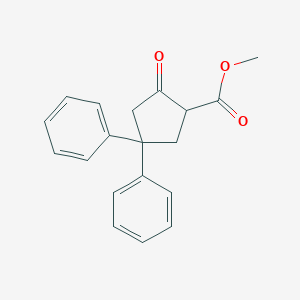
![5-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B12532780.png)
